![molecular formula C21H21N3O2 B5766191 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as P7C3-A20, is a small molecule that has been found to have neuroprotective effects in preclinical studies. This compound has shown potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
作用机制
The mechanism of action of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is not fully understood. However, it has been proposed that the compound promotes neurogenesis by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and DNA repair. Activation of the NAMPT pathway has been shown to increase NAD+ levels, which in turn promotes neurogenesis and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase NAD+ levels, promote neurogenesis, and improve cognitive function in animal models. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These effects suggest that this compound has potential as a therapeutic agent for various neurological disorders.
实验室实验的优点和局限性
One advantage of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is its ability to promote neurogenesis and improve cognitive function in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action and optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for various neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in clinical trials. Furthermore, research could be conducted to investigate the potential of this compound as a neuroprotective agent in other diseases such as stroke and multiple sclerosis. Finally, studies could be conducted to determine the pharmacokinetics and pharmacodynamics of the compound to optimize dosing and administration in clinical trials.
合成方法
The synthesis method for 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone involves the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with 2-methyl-4-nitroaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting intermediate is then treated with potassium carbonate and acetic acid to yield the final product. This method has been optimized to provide high yields and purity of the compound.
科学研究应用
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied in preclinical models of neurological disorders. It has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These findings suggest that this compound has potential as a therapeutic agent for various neurological disorders.
属性
IUPAC Name |
2-methyl-4-[4-(piperidine-1-carbonyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-23-21(26)18-8-4-3-7-17(18)19(22-23)15-9-11-16(12-10-15)20(25)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOWQZCJOYOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

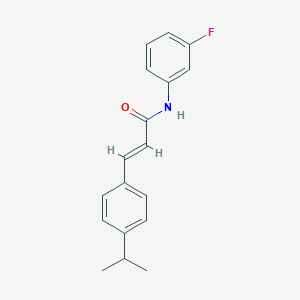
![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
hydrazone](/img/structure/B5766115.png)
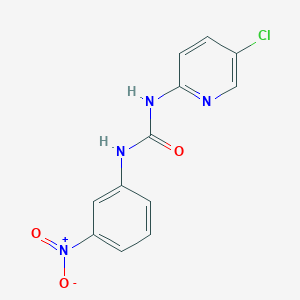
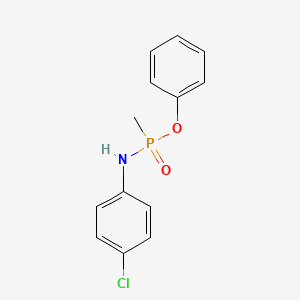
![N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5766138.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)
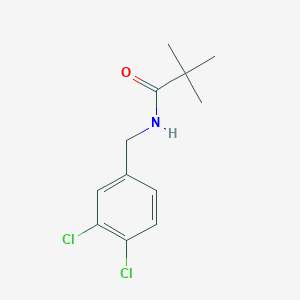
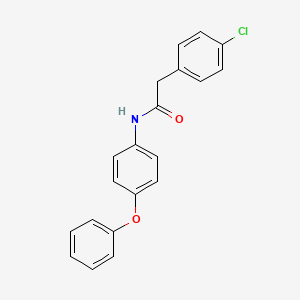
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)